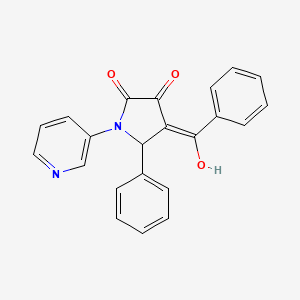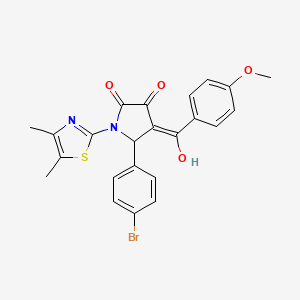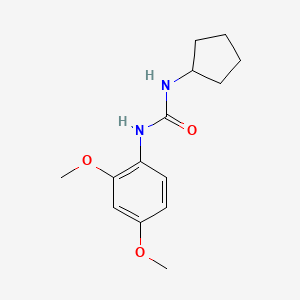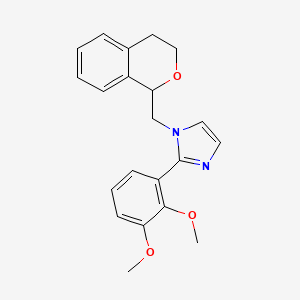
2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine, also known as FPOP, is a chemical compound used in scientific research. It is a morpholine derivative that has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the treatment of cancer. This compound has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine is its potent antitumor activity, making it a promising candidate for the treatment of cancer. This compound has also been shown to have potential applications in neuroscience, making it a versatile compound for scientific research.
One of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to study in detail.
未来方向
There are a number of future directions for the study of 2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine. One potential direction is the development of this compound as a drug candidate for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration method for this compound.
Another potential direction is the study of this compound's potential applications in neuroscience. Further studies are needed to determine the precise mechanism of action of this compound in the brain, as well as its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its potent antitumor activity and potential applications in neuroscience make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders.
合成方法
The synthesis of 2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(3-oxo-3-pyrrolidin-1-yl)butanoic acid, which is then reacted with 4-fluoroaniline to form the intermediate product. The final step involves the reaction of the intermediate product with morpholine to obtain this compound.
科学研究应用
2-(4-fluorophenyl)-4-(3-oxo-3-pyrrolidin-1-ylpropyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have potent antitumor activity, making it a promising candidate for the treatment of cancer.
This compound has also been studied for its potential applications in neuroscience. It has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[2-(4-fluorophenyl)morpholin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-5-3-14(4-6-15)16-13-19(11-12-22-16)10-7-17(21)20-8-1-2-9-20/h3-6,16H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGYUYPNNPIYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,2-dimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5288936.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288960.png)

![2-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5288978.png)
![3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)

![N-cyclooctyl-4-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)
